molecular formula C25H30N2O4S B11405574 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11405574
M. Wt: 454.6 g/mol
InChI Key: XIVBMZJSEYVGBJ-UHFFFAOYSA-N
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Description

2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The initial steps often include the preparation of the benzofuran and benzothiophene intermediates. These intermediates are then coupled through amide bond formation under controlled conditions. Common reagents used in these reactions include acetic anhydride, methoxypropylamine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzofuran and benzothiophene derivatives.

Biology

Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies may explore its efficacy in treating diseases such as cancer, due to its ability to interact with specific molecular pathways.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and benzothiophene moieties can bind to specific sites on these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethylbenzofuran-3-yl)acetic acid
  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
  • 2-Methyl-1-benzofuran-3-carbaldehyde

Uniqueness

What sets 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart is its combined benzofuran and benzothiophene structure. This dual functionality provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H30N2O4S

Molecular Weight

454.6 g/mol

IUPAC Name

2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H30N2O4S/c1-15-11-16(2)22-17(14-31-19(22)12-15)13-21(28)27-25-23(24(29)26-9-6-10-30-3)18-7-4-5-8-20(18)32-25/h11-12,14H,4-10,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

XIVBMZJSEYVGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCCOC)C

Origin of Product

United States

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